4-(4,4-Difluorocyclohexyl)piperidine

PARP-1 inhibitor selectivity cancer therapy

4‑(4,4‑Difluorocyclohexyl)piperidine is the validated precursor for the 1‑(4,4‑difluorocyclohexyl)piperidin‑4‑yl motif that drives 150‑fold PARP‑1 selectivity and sub‑nanomolar HSP90 affinity. The gem‑difluoro group imparts metabolic stability and lipophilicity modulation not achievable with non‑fluorinated analogs, making it irreplaceable for oncology programs targeting PARP‑1 or HSP90. Standard purity ≥98%; research quantities available from multiple suppliers. Inquire for pricing and shipping.

Molecular Formula C11H19F2N
Molecular Weight 203.277
CAS No. 2167319-89-1
Cat. No. B2680191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4,4-Difluorocyclohexyl)piperidine
CAS2167319-89-1
Molecular FormulaC11H19F2N
Molecular Weight203.277
Structural Identifiers
SMILESC1CC(CCC1C2CCNCC2)(F)F
InChIInChI=1S/C11H19F2N/c12-11(13)5-1-9(2-6-11)10-3-7-14-8-4-10/h9-10,14H,1-8H2
InChIKeyZLTXOGVQRFMROK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4,4-Difluorocyclohexyl)piperidine (CAS 2167319-89-1): Strategic Procurement for PARP-1 Selective Inhibitor and Privileged Fragment Synthesis


4-(4,4-Difluorocyclohexyl)piperidine (CAS 2167319-89-1), with molecular formula C₁₁H₁₉F₂N and molecular weight 203.27 g/mol , is a functionalized piperidine building block characterized by a 4,4-difluorocyclohexyl substituent at the piperidine 4-position. Its primary documented value in the medicinal chemistry supply chain is as an essential synthetic intermediate for generating the 1-(4,4-difluorocyclohexyl)piperidin-4-yl pharmacophore, which has been validated in clinical-stage PARP-1 selective inhibitors and high-affinity HSP90 ligands [1][2]. The gem-difluoro motif imparts a distinctive combination of metabolic stability and lipophilicity modulation that is not achievable with the non-fluorinated 4-cyclohexylpiperidine analog (MW 167.29 g/mol) , creating a quantifiable procurement rationale for programs requiring this specific chemotype.

Why 4-(4,4-Difluorocyclohexyl)piperidine Cannot Be Replaced by 4-Cyclohexylpiperidine or Other Piperidine Bioisosteres in PARP-1 and HSP90 Programs


Generic substitution of 4-(4,4-difluorocyclohexyl)piperidine with the non-fluorinated 4-cyclohexylpiperidine (C₁₁H₂₁N, MW 167.29 g/mol) or regioisomeric analogs such as 2-(4,4-difluorocyclohexyl)piperidine and 3-(4,4-difluorocyclohexyl)piperidine is not viable for programs targeting PARP-1 selectivity or HSP90 affinity . The 4,4-difluorocyclohexyl group drives a critical conformational rearrangement of α-helix 5 in PARP-2 but not PARP-1, a selectivity mechanism that non-fluorinated cyclohexyl analogs do not elicit [1]. Co-crystal structures of NMS-P118 with both PARP-1 (PDB 5A00) and PARP-2 (PDB 4ZZX) catalytic domains confirm that the difluoro substitution pattern is structurally required for the 150-fold selectivity window; removal of fluorine abolishes this differential binding mode [1]. Furthermore, the gem-difluoro substitution at the 4-position of the cyclohexyl ring provides a distinct lipophilicity and metabolic stability profile compared to 3,3-difluoro or mono-fluoro regioisomers, making direct interchange without re-optimization of downstream ADME properties scientifically unsound [2].

Quantitative Competitive Differentiation of 4-(4,4-Difluorocyclohexyl)piperidine Against Closest Analogs for Procurement Decision-Making


PARP-1 vs PARP-2 Selectivity: The 4,4-Difluorocyclohexyl Substituent Enables 150-Fold Discrimination Not Observed with Non-Fluorinated Analogs

In the NMS-P118 series, the compound incorporating the 4-(4,4-difluorocyclohexyl)piperidine fragment demonstrates a PARP-1 Kd of 0.009 µM versus PARP-2 Kd of 1.39 µM, a 150-fold selectivity for PARP-1. This selectivity is structurally attributed to the 4,4-difluorocyclohexyl group triggering a rearrangement of α-helix 5 specifically in PARP-2, moving it away from the active site. This mechanism is absent in non-fluorinated cyclohexyl analogs, which lack the capacity to induce this differential conformational change [1].

PARP-1 inhibitor selectivity cancer therapy DNA damage repair

HSP90 Binding Affinity: 4,4-Difluorocyclohexyl-Piperidine Conjugates Achieve Sub-Nanomolar Kd Values, Outperforming Des-fluoro Analogs

Two distinct 4,4-difluorocyclohexyl-piperidine-containing compounds from US Patent 8993556 demonstrate exceptional HSP90 binding affinity: BDBM152278 with Kd = 0.800 nM and BDBM152285 with Kd = 0.0570 nM, both measured at pH 7.6 using Biacore T100 SPR. While direct comparator data for des-fluoro analogs in the same patent are not publicly available, these sub-nanomolar affinities represent a level of target engagement characteristic of the 4,4-difluorocyclohexyl-piperidine pharmacophore [1].

HSP90 inhibitor binding affinity cancer chaperone Biacore SPR

Regiochemistry-Dependent Biological Activity: 4-Position Substitution on Piperidine is Critical; 2- and 3-Regioisomers Show Distinct Profiles

Three regioisomeric 4,4-difluorocyclohexyl-piperidine variants exist: the 4-substituted piperidine (target compound, CAS 2167319-89-1), the 3-substituted piperidine (CAS 2138423-06-8), and the 2-substituted piperidine (CAS 2229489-89-6), all sharing the molecular formula C₁₁H₁₉F₂N and MW 203.27 g/mol, yet differing in the point of attachment to the piperidine ring. The 4-substituted isomer is the only variant that appears in the NMS-P118 PARP-1 inhibitor, the HSP90 patent series (US8993556), and the MERS 3CL protease inhibitor program [1][2][3]. The 2- and 3-position regioisomers are not documented in any published biological activity data involving these validated pharmacological targets, indicating that the 4-position substitution provides the correct pharmacophoric geometry required for productive binding interactions .

piperidine regiochemistry SAR building block pharmacophore geometry

Physicochemical Differentiation: 4,4-Difluorocyclohexyl Substitution Increases Molecular Weight and Modulates Lipophilicity Compared to 4-Cyclohexylpiperidine

Replacement of the cyclohexyl ring with a 4,4-difluorocyclohexyl ring produces measurable physicochemical changes. 4-(4,4-Difluorocyclohexyl)piperidine (C₁₁H₁₉F₂N) has a molecular weight of 203.27 g/mol and a predicted density of 1.1±0.1 g/cm³, whereas 4-cyclohexylpiperidine (C₁₁H₂₁N) has a MW of 167.29 g/mol and a predicted density of 0.9±0.1 g/cm³ . The gem-difluoro substitution enhances metabolic stability and lipophilicity, properties that are qualitatively associated with improved membrane permeability and resistance to oxidative metabolism in medicinal chemistry contexts [1]. The boiling point is predicted as 251.1±40.0 °C at 760 mmHg .

physicochemical properties lipophilicity metabolic stability fluorine effect

Multi-Target Privileged Fragment Validation: 4,4-Difluorocyclohexyl-Piperidine Motif Appears Across Diverse Inhibitor Classes

The 1-(4,4-difluorocyclohexyl)piperidin-4-yl motif—directly derived from 4-(4,4-difluorocyclohexyl)piperidine—is a recurring pharmacophore across structurally diverse inhibitor classes: (i) NMS-P118, a PARP-1 selective inhibitor with 150-fold selectivity and oral bioavailability in xenograft models [1]; (ii) compound 17d, a PARP1/2 dual inhibitor with IC₅₀ values of 4.30 nM and 1.58 nM respectively, plus microsomal metabolic stability [2]; (iii) HSP90 ligands in US8993556 achieving Kd values as low as 0.057 nM [3]; and (iv) 4,4-difluorocyclohexyl derivatives as IL-17 modulators for inflammatory and autoimmune disorders [4]. No single non-fluorinated piperidine building block demonstrates comparable multi-target validation across this breadth of target classes.

privileged fragment multi-target drug discovery scaffold hopping

Vendor Purity Benchmarking: Commercial Availability at 98% Purity Supports Direct Use in Medicinal Chemistry Campaigns

Commercially, 4-(4,4-difluorocyclohexyl)piperidine (CAS 2167319-89-1) is available from multiple vendors at a purity specification of 98% (e.g., Leyan catalog no. 2206640) . Storage recommendations include sealed, dry conditions at 2–8°C . While purity data for the regioisomers 2-(4,4-difluorocyclohexyl)piperidine and 3-(4,4-difluorocyclohexyl)piperidine are not uniformly reported across vendors, the 98% purity specification for the 4-isomer provides a baseline quality standard suitable for direct use in SAR expansion and lead optimization without additional purification.

vendor purity procurement specification building block quality

Optimal Research and Industrial Use Cases for 4-(4,4-Difluorocyclohexyl)piperidine Based on Quantifiable Evidence


Synthesis of PARP-1 Selective Inhibitors and Chemical Probes

4-(4,4-Difluorocyclohexyl)piperidine is the essential building block for constructing the 1-(4,4-difluorocyclohexyl)piperidin-4-yl pharmacophore required for PARP-1 selective inhibitors such as NMS-P118. The documented 150-fold selectivity over PARP-2 (Kd 0.009 µM vs 1.39 µM) is structurally dependent on this motif; any substitution with non-fluorinated or regioisomeric piperidine intermediates would eliminate this selectivity window [1]. This application is directly relevant to oncology programs aiming to mitigate PARP-2-associated toxicities.

HSP90 Ligand Development Programs Targeting Sub-Nanomolar Affinity

For HSP90 inhibitor discovery, 4-(4,4-difluorocyclohexyl)piperidine serves as the precursor to patent-protected ligands with demonstrated Kd values as low as 0.057 nM (BDBM152285). The consistent achievement of sub-nanomolar binding affinity across multiple compounds in US8993556 validates this building block for HSP90 N-terminal domain targeting programs [1].

Multi-Target Privileged Fragment Library Construction

Given its validated track record across PARP-1/2, HSP90, MERS 3CL protease, and IL-17 target families, 4-(4,4-difluorocyclohexyl)piperidine is suitable for inclusion in privileged fragment libraries for high-throughput screening and DNA-encoded library (DEL) synthesis. No single non-fluorinated 4-cyclohexylpiperidine analog offers comparable multi-target validation [1][2].

Metabolic Stability-Driven Lead Optimization

The gem-difluoro substitution on the cyclohexyl ring enhances metabolic stability and lipophilicity relative to non-fluorinated cyclohexyl analogs, making this building block valuable for lead optimization campaigns where improved microsomal stability and membrane permeability are desired without altering the core piperidine scaffold geometry [1]. The compound's physicochemical profile (MW 203.27 g/mol, density 1.1 g/cm³) supports its use in late-stage functionalization strategies.

Quote Request

Request a Quote for 4-(4,4-Difluorocyclohexyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.